molecular formula C26H34CuO6 B1423870 Copper bis-3,5-diisopropylsalicylate CAS No. 21246-18-4

Copper bis-3,5-diisopropylsalicylate

Cat. No.: B1423870
CAS No.: 21246-18-4
M. Wt: 506.1 g/mol
InChI Key: TVBRFTMKVUPWQT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper bis-3,5-diisopropylsalicylate (chemical formula: Cu(C₁₃H₁₇O₃)₂) is a copper(II) complex synthesized by coordinating copper ions with two 3,5-diisopropylsalicylate ligands. It is notable for its superoxide dismutase (SOD) mimetic activity, which enables it to catalyze the disproportionation of superoxide radicals into oxygen and hydrogen peroxide, mitigating oxidative stress . This property underpins its application as a radioprotectant. The compound is commercially available in ≥95% purity, with standardized quantities (1 g and 5 g) for research use .

Preparation Methods

Detailed Preparation Method

Preparation of Copper(II) Chloride Solution

  • Dissolve 0.8524 g of copper(II) chloride dihydrate (5 mmol) in a minimal amount of distilled water (~10 mL) to obtain a blue solution.

Complex Formation

  • Add the copper(II) chloride solution dropwise to the well-stirred sodium 3,5-diisopropylsalicylate solution.
  • A brown precipitate forms immediately, indicating complex formation.
  • Stir the mixture for approximately 30 minutes to ensure complete reaction.
  • Filter the precipitate and wash several times with distilled water to remove impurities.
  • Dry the solid complex in a desiccator for about one week.

Yield and Physical Characteristics

  • Typical yield: 2.3969 g, corresponding to approximately 76.45% yield.
  • The product is a green powder, consistent with copper(II) complexes.
  • The complex is often hydrated, with water molecules coordinated in the structure.

Reaction Conditions and Notes

  • The pH control during sodium salt preparation is critical to prevent degradation or side reactions.
  • Stirring time after copper addition ensures full coordination.
  • Washing removes unreacted starting materials and soluble impurities.
  • Drying under controlled humidity conditions preserves the hydrate form of the complex.

Data Table: Preparation Parameters and Outcomes

Step Reagents/Conditions Quantity Observations/Outcome
Sodium salt preparation 3,5-DIPS, NaOH (10%), distilled water 2.2828 g, pH ~8.7 Clear sodium salt solution
Copper(II) chloride solution CuCl2·2H2O, distilled water 0.8524 g, 10 mL Blue aqueous solution
Complexation Dropwise addition, stirring 30 min - Brown precipitate formation
Filtration and washing Distilled water Several washes Removal of impurities
Drying Desiccator, ~1 week - Green powder, hydrated complex
Yield - 2.3969 g (76.45%) High purity product

Research Findings on Preparation and Properties

  • The complex Cu(II)2(3,5-DIPS)4(H2O)2 has been shown to have biological activity, such as modulation of glutathione oxidation, indicating the importance of purity and controlled synthesis conditions for reproducible results.
  • The preparation method described ensures the formation of a stable copper complex with predictable stoichiometry and hydration state.
  • Copper bis-3,5-diisopropylsalicylate has also been studied for radioprotective properties, where the quality of the complex impacts its efficacy.

Chemical Reactions Analysis

Types of Reactions: Copper bis-3,5-diisopropylsalicylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized copper species, while substitution reactions result in new copper complexes .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-Diabetic Properties
Research indicates that Copper bis-3,5-diisopropylsalicylate exhibits significant anti-diabetic effects. In studies involving diabetic rats, the compound was shown to decrease hyperglycemia and reduce DNA damage associated with diabetes. This suggests a potential role in managing diabetes and its complications through antioxidative mechanisms .

1.2 Anticancer Activity
The compound has demonstrated anticancer properties in various animal models. It has been reported to reduce tumor growth and enhance survival rates in models of mammary cancer. The underlying mechanism may involve the modulation of oxidative stress and inflammatory pathways .

1.3 Analgesic and Anti-Inflammatory Effects
this compound has been identified as an anti-inflammatory agent. It possesses analgesic properties that may be beneficial in treating conditions characterized by pain and inflammation. The compound's interaction with biological pathways involved in inflammation contributes to its therapeutic potential .

Radioprotection

2.1 Radioprotective Effects
One of the notable applications of this compound is its role as a radioprotectant. Studies have shown that this compound can significantly improve survival rates in mice exposed to lethal doses of gamma radiation. The mechanism is thought to involve superoxide dismutase mimetic activity, which helps mitigate oxidative damage caused by radiation exposure .

2.2 Potential for Cancer Therapy
Given its radioprotective properties, this compound may be useful in conjunction with radiotherapy for cancer treatment. By protecting normal tissues from radiation damage, it could enhance the therapeutic index of radiation treatments while minimizing side effects .

Biochemical Interactions

3.1 Interaction with Biological Ligands
The interaction between this compound and physiological ligands such as histidine has been studied to understand its bioavailability and pharmacokinetics. The formation of copper(II)-DIPS complexes in biological fluids influences the absorption and distribution of copper ions within the body, potentially enhancing therapeutic efficacy .

3.2 Speciation Studies
Speciation studies have revealed that this compound can form neutral complexes capable of diffusing across biological membranes, thereby facilitating gastrointestinal absorption. This characteristic is crucial for its effectiveness as a therapeutic agent .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anti-Diabetic Reduces hyperglycemia and DNA damage in diabetic modelsDecreases blood sugar levels
Anticancer Suppresses tumor growth and improves survival rates in cancer modelsEffective against mammary cancer
Analgesic/Anti-Inflammatory Exhibits pain-relieving properties and reduces inflammationModulates inflammatory pathways
Radioprotection Enhances survival rates post gamma radiation exposureMimics superoxide dismutase activity
Biochemical Interactions Forms complexes with biological ligands influencing absorption and distributionEnhances copper bioavailability

Comparison with Similar Compounds

Structural and Functional Overview

Copper bis-3,5-diisopropylsalicylate belongs to a broader class of copper-based coordination complexes. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Comparative Analysis of Copper Complexes

Compound Name CAS Number Molecular Weight Key Activities Applications Study Findings
This compound Not provided ~535.5 g/mol SOD mimetic, radioprotection Radioprotectant, oxidative stress research 58% survival in mice at 24h pre-treatment
Copper Glycinate 13479-54-4 ~229.7 g/mol Metal supplementation, catalysis Nutrient additives, industrial catalysts No radioprotective data; R&D use only
α-Conotoxin IMI Not provided 1347.58 g/mol α7-nAChR inhibition Neuroscience research Disrupts motor coordination in leeches

Mechanistic and Efficacy Differences

  • SOD Mimetic Activity: this compound’s efficacy in scavenging superoxide radicals surpasses that of simpler copper salts (e.g., copper glycinate) due to its optimized ligand geometry, which stabilizes the copper ion in a redox-active state . The diisopropyl groups enhance lipophilicity, improving cell membrane penetration and bioavailability compared to non-substituted copper salicylates .
  • Radioprotection : Unlike copper glycinate, which lacks documented radioprotective properties, this compound demonstrates dose- and time-dependent survival benefits in irradiated mice, attributed to its sustained SOD activity .
  • Commercial Viability: this compound is available in high purity (≥95%) and standardized quantities, facilitating reproducible research . In contrast, α-conotoxin IMI (listed alongside it in catalogs) serves unrelated neuropharmacological purposes, emphasizing the specificity of copper complexes in redox applications .

Biological Activity

Copper bis-3,5-diisopropylsalicylate (Cu(II)(DIPS)₂) is a copper complex that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Antioxidant Activity : Cu(II)(DIPS)₂ is recognized for its strong antioxidant properties, which help mitigate oxidative stress and reduce cellular damage.
  • Anti-Diabetic Effects : The compound has demonstrated the ability to decrease hyperglycemia and DNA damage in diabetic models.
  • Anti-Cancer Properties : Studies indicate that it can inhibit tumor growth and enhance survival rates in cancer models.
  • Immunomodulatory Effects : It influences immune cell populations, including increasing bronchoalveolar cells while decreasing macrophages and lymphocytes.
  • Anti-Fibrotic Activity : Cu(II)(DIPS)₂ has shown potential in suppressing lung fibrosis development in animal studies.

The biological activity of Cu(II)(DIPS)₂ is attributed to several mechanisms:

  • Radical Scavenging : The compound exhibits radical scavenging properties, which are crucial in reducing oxidative stress.
  • Electron Accepting Abilities : It acts as an electron acceptor, facilitating redox reactions that contribute to its antioxidant effects .
  • Modulation of Enzymatic Activities : Cu(II)(DIPS)₂ can enhance superoxide dismutase (SOD) activity, further alleviating oxidative stress .

Antioxidant Activity

A study comparing various copper complexes found that Cu(II)(DIPS)₂ was the most potent antioxidant among them. The median effective concentration (MEC) for Cu(II)(DIPS)₂ was determined to be 23.84 μg/ml, significantly lower than other tested compounds . This suggests its effectiveness in protecting against oxidative damage.

Anti-Diabetic Effects

In a controlled study involving streptozotocin-induced diabetic rats, pretreatment with Cu(II)(DIPS)₂ at a dosage of 5 mg/kg resulted in a 34% reduction in hyperglycemia and a 29% decrease in mortality rates compared to control groups . These results highlight its potential as an adjunct therapy for diabetes management.

Anti-Cancer Properties

Research indicates that Cu(II)(DIPS)₂ can significantly reduce tumor growth in mammary cancer models. The compound's ability to inhibit the promotion stage of carcinogenesis has been noted, suggesting its utility in cancer prevention strategies .

Case Studies

Study FocusFindings
Antioxidant EfficacyCu(II)(DIPS)₂ showed superior antioxidant activity compared to other copper complexes (MEC = 23.84 μg/ml) .
Diabetes ManagementReduced hyperglycemia by 34% and mortality by 29% in diabetic rats .
Tumor Growth InhibitionDecreased tumor size and improved survival rates in animal models of breast cancer .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing copper bis-3,5-diisopropylsalicylate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting 3,5-diisopropylsalicylic acid with a copper salt (e.g., copper acetate) under controlled pH and temperature. Ligand-to-metal stoichiometry (e.g., 2:1 molar ratio) must be optimized to avoid side products. Purity validation requires techniques like HPLC, elemental analysis, and spectroscopic methods (e.g., FT-IR for ligand coordination confirmation). For novel syntheses, experimental protocols should follow guidelines for reproducibility, including detailed characterization in the main manuscript or supplementary materials .

Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under stressors like heat, light, and humidity. Use thermogravimetric analysis (TGA) for thermal stability and UV-Vis spectroscopy to monitor photodegradation. Experimental variables (e.g., pH, solvent polarity) must be systematically tested, with data analyzed using kinetic models (e.g., Arrhenius equation for temperature-dependent decay). Document protocols rigorously to enable replication .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and coordination geometry?

  • Methodological Answer : Key techniques include:

  • FT-IR : Confirm ligand binding via shifts in phenolic O-H and carboxylate stretching frequencies.
  • UV-Vis : Identify d-d transitions of the copper center (e.g., λmax ~600–800 nm for square-planar geometry).
  • EPR : Resolve oxidation states (Cu²⁺ signals) and coordination symmetry.
  • X-ray crystallography : Resolve 3D structure if single crystals are obtainable. Cross-reference spectral data with computational simulations (e.g., DFT) for validation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic or biological systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model electron distribution, frontier molecular orbitals (HOMO/LUMO), and binding affinities to biological targets (e.g., enzymes). Compare computed redox potentials with experimental cyclic voltammetry data to validate predictions. For biological interactions, molecular docking studies (e.g., AutoDock) can simulate ligand-protein binding, guided by prior structural data from similar copper complexes .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Conduct a meta-analysis of literature data to identify confounding variables. Reproduce key studies under standardized protocols, including positive/negative controls. Use statistical tools (e.g., ANOVA, regression analysis) to isolate influential factors. Transparently report limitations, such as batch-to-batch variability in compound synthesis .

Q. How should researchers design multi-parametric studies to evaluate the compound’s dual role as an antioxidant and pro-oxidant?

  • Methodological Answer : Employ redox-sensitive probes (e.g., DCFH-DA for ROS detection) in cellular and cell-free systems. Vary experimental parameters like oxygen tension, pH, and co-administered reductants (e.g., glutathione). Use comparative dose-response curves to establish thresholds for antioxidant/pro-oxidant switching. Integrate omics data (e.g., transcriptomics) to map downstream effects on redox-regulated pathways .

Q. What advanced analytical methods are suitable for studying the compound’s interaction with biomacromolecules (e.g., DNA, proteins)?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Circular Dichroism (CD) : Monitor conformational changes in DNA/proteins upon binding.
  • Mass Spectrometry (MS) : Identify adduct formation and stoichiometry.
  • Single-crystal X-ray diffraction : Resolve structural details of co-crystallized complexes. Cross-validate findings with molecular dynamics simulations .

Q. Methodological Guidelines for Reporting

  • Data Presentation : Use tables to summarize comparative spectral data (e.g., FT-IR peaks before/after coordination) and kinetic parameters. Avoid redundant data in text and figures .
  • Reproducibility : Include detailed synthetic protocols, purification steps, and instrument calibration methods in supplementary materials .
  • Literature Integration : Compare findings with structurally analogous copper complexes (e.g., copper salicylates) to contextualize novel insights .

Properties

IUPAC Name

copper;2-carboxy-4,6-di(propan-2-yl)phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H18O3.Cu/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;/h2*5-8,14H,1-4H3,(H,15,16);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBRFTMKVUPWQT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34CuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21246-18-4 (Parent)
Record name Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

506.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21246-18-4, 57636-92-7
Record name Bis[2-(hydroxy-κO)-3,5-bis(1-methylethyl)benzoato-κO]copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21246-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Copper bis-3,5-diisopropylsalicylate
Copper bis-3,5-diisopropylsalicylate
Copper bis-3,5-diisopropylsalicylate
Copper bis-3,5-diisopropylsalicylate
Copper bis-3,5-diisopropylsalicylate
Copper bis-3,5-diisopropylsalicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.